Octadecadienoic acid, (Z,Z)-

Overview

Description

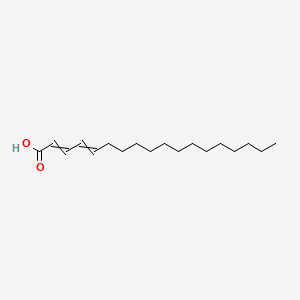

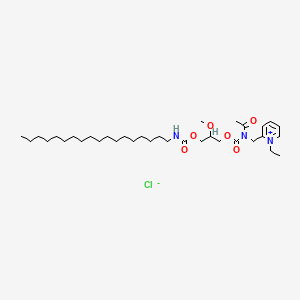

Octadecadienoic acid, (Z,Z)-, also known as 9,12-Octadecadienoic acid, is a natural product found in various organisms . It is a doubly unsaturated fatty acid, occurring widely in plant glycosides . It is an essential fatty acid in mammalian nutrition and is used in the biosynthesis of prostaglandins and cell membranes .

Synthesis Analysis

The synthesis of octadecadienoic acids with conjugated double bond systems has been approached in several ways . One method involves the synthesis of (10Z, 12Z)-octadecadienoic acid via an enyne-substructure . Another approach uses an educt with a conjugated double bond system for the synthesis of (10E, 12E)-octadecadienoic acid . The Suzuki cross-coupling method has also been used for the synthesis of (7E,9Z)-octadecadienoic acid .Molecular Structure Analysis

The molecular formula of Octadecadienoic acid, (Z,Z)- is C18H32O2 . It has a molecular weight of 280.4455 . The IUPAC Standard InChI is InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- .Physical And Chemical Properties Analysis

Octadecadienoic acid, (Z,Z)- has a molecular weight of 280.4 g/mol . It has a XLogP3-AA value of 7.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . It has 14 rotatable bonds . Its exact mass and monoisotopic mass are 280.240230259 g/mol . Its topological polar surface area is 37.3 Ų . It has 20 heavy atoms .Scientific Research Applications

Lipid Oxidation and Biological Implications

- Oxidative Stress Assessment : Octadecadienoic acid (Z,Z)- and its derivatives, like hydroxyoctadecadienoates (HODEs), are primary products of linoleate peroxidation in biological tissues and fluids. The ratios of HODE Z,E/E,E stereoisomers have been used to assess the oxidative stress and the reducing capacity of mediums undergoing peroxidation, offering insights into various pathological conditions (Liu et al., 2010).

Material Science and Engineering

- Nanomaterials Synthesis : The synthesis of alloyed Ag-In-Zn-S colloidal nanocrystals, utilizing octadecadienoic acid (Z,Z)- derivatives, demonstrates its application in creating materials with enhanced luminescent properties and potential uses in electronics and photonics (Bujak et al., 2019).

- Corrosion Inhibition : Polyunsaturated fatty acid derivatives from Z-9,12-octadecadienoic acid exhibit significant corrosion inhibition effects on mild steel in acidic conditions, showcasing potential industrial applications in protecting metals (Elsharif et al., 2020).

Biomedical Applications

- Antibacterial and Hemocompatible Materials : Research has explored the modification of cotton fabrics with zinc oxide nanoparticles and octadecadienoic acid (Z,Z)-derivatives to impart superhydrophobic and antibacterial properties, which could have significant implications in medical textiles, such as hospital garments and facemasks (Ghasemi et al., 2018).

Safety and Hazards

According to the Safety Data Sheet, it is advised to avoid breathing mist, gas or vapours of Octadecadienoic acid, (Z,Z)- . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Relevant Papers Several papers have been published on Octadecadienoic acid, (Z,Z)-. These include studies on its antioxidant activity , its antibacterial and antifungal properties , and its role as a lipid mediator . These papers provide valuable insights into the properties and potential applications of Octadecadienoic acid, (Z,Z)-.

Biochemical Analysis

Cellular Effects

It is suggested to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Octadecadienoic acid, (Z,Z)- is complex and involves interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Octadecadienoic acid, (Z,Z)- is involved in the metabolic pathways of linoleic acid, a polyunsaturated omega-6 fatty acid . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is likely to interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Octadecadienoic acid, (Z,Z)- can be achieved through a multi-step process starting from simple starting materials.", "Starting Materials": [ "Acetylene", "Propargyl bromide", "n-Butyllithium", "1,4-Dibromobutane", "Copper(I) iodide", "Ethyl magnesium bromide", "Acrolein", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Methanol", "Octadecanoic acid" ], "Reaction": [ "Step 1: Synthesis of 1,4-dibromobut-2-yne from acetylene and propargyl bromide using n-butyllithium as a base.", "Step 2: Coupling of 1,4-dibromobut-2-yne with copper(I) iodide to form 1,4-dibromo-2-butyne.", "Step 3: Reaction of 1,4-dibromo-2-butyne with ethyl magnesium bromide to form 4-octyne.", "Step 4: Addition of acrolein to 4-octyne in the presence of sodium borohydride to form 4-octen-2-ol.", "Step 5: Oxidation of 4-octen-2-ol to form 4-octenoic acid.", "Step 6: Conversion of 4-octenoic acid to octadecanoic acid by reacting with sodium hydroxide and methanol.", "Step 7: Synthesis of Octadecadienoic acid, (Z,Z)- from octadecanoic acid through a Wittig reaction with appropriate reagents." ] } | |

CAS RN |

121250-47-3 |

Molecular Formula |

C18H32O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

octadeca-9,11-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20) |

InChI Key |

JBYXPOFIGCOSSB-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C=C/C(=O)O |

SMILES |

CCCCCCCCCCCCCC=CC=CC(=O)O |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)O |

Appearance |

Solid powder |

Other CAS RN |

544-71-8 1839-11-8 |

physical_description |

Liquid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

(9Z,11E)-9,11-octadecadienoic acid 9,11-isolinoleic acid 9,11-linoleic acid 9,11-linoleic acid, (E,E)-isomer 9,11-linoleic acid, (E,Z)-isomer 9,11-linoleic acid, (Z,E)-isomer 9,11-linoleic acid, (Z,Z)-isomer 9,11-linoleic acid, potassium salt 9,11-octadecadienoate 9,11-octadecadienoic acid 9-cis-11-trans-octadecadienoic acid c9t11 CLA cis-9-trans-11-octadecadienoic acid octadeca-9,11-dienoic acid rumenic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

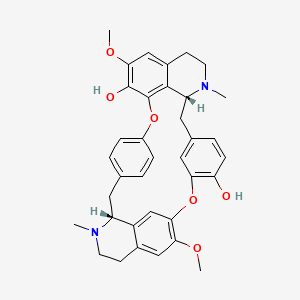

![2-[6-Amino-2-(4-methoxyphenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1669346.png)

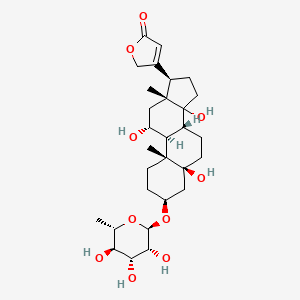

![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)

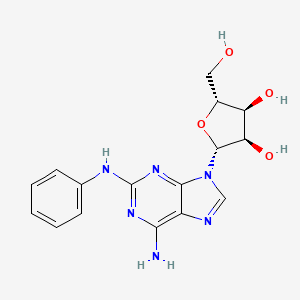

![N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide](/img/structure/B1669352.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone](/img/structure/B1669364.png)

![6a,7,8,9-Tetrahydro-2H-[1,4]dioxino[2',3':4,5]benzo[1,2-e]pyrrolo[2,1-b][1,3]oxazin-11(3H)-one](/img/structure/B1669365.png)